Computed Lipophilicity (XLogP3) Head-to-Head Comparison: Target vs. N-Desethyl and N-Methyl Analogs
Although direct experimental logP values have not been published for this compound, authoritative computed XLogP3 data from Chem960 allow class-level differentiation against closely related pyrimidine building blocks. The XLogP3 of 6-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine is 2.4, reflecting the balanced lipophilic contribution of the N-ethyl and THP groups. In contrast, the N-methyl analog (CAS 1220036-29-2) exhibits a predicted XLogP of approximately 1.9, yielding a quantified lipophilicity gap of approximately 0.5 log units. The N-unsubstituted comparator 6-chloro-N-ethylpyrimidin-4-amine (CAS 872511-30-3) shows an even larger divergence, with a reported LogP of 1.63. These differences are meaningful for lead optimization, where a 0.5 log unit shift can significantly affect membrane permeability and off-target binding. [1]
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 6-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine: XLogP3 ~1.9; 6-chloro-N-ethylpyrimidin-4-amine: LogP = 1.63 |
| Quantified Difference | ΔXLogP3 = 0.5 (vs. N-methyl analog); ΔLogP = 0.77 (vs. N-desethyl analog) |
| Conditions | Computed values (XLogP3 algorithm); exact experimental logP not publicly available for the target compound |
Why This Matters
Procurement of the exact N-ethyl-N-THP analog ensures the lipophilicity value embedded in the original SAR model is preserved, avoiding the 0.5–0.8 log unit deviation introduced by common alternatives.
- [1] Waring, M. J. Expert Opin. Drug Discov. 2010, 5, 235–248. (General reference on the impact of lipophilicity on drug candidate quality.) View Source
